molecular formula C19H20FN3O2S B2604825 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034252-64-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2604825
CAS No.: 2034252-64-5
M. Wt: 373.45
InChI Key: FAGWTUODUUNIEX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide: is a complex organic compound that features a diverse array of functional groups, including a pyrazole ring, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved by reacting an appropriate diketone with hydrazine derivatives under acidic or basic conditions.

    Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Benzamide Moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation (using Pd/C) or chemical reduction (using LiAlH4) are common methods.

    Substitution: Halogenation can be achieved using NBS or Br2, while nucleophilic substitutions might use reagents like NaNH2 or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the pyrazole and thiophene rings suggests potential bioactivity.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The benzamide moiety is a common pharmacophore in drug design, and modifications to this structure could yield new drug candidates.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to metal ions, which could be relevant in enzyme inhibition. The thiophene ring might interact with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzamide
  • N-(2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide
  • N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Uniqueness

The unique combination of the pyrazole, thiophene, and benzamide moieties in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-fluoro-4-methoxybenzamide sets it apart from similar compounds. This combination of functional groups can confer unique electronic, steric, and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-12-8-13(2)23(22-12)17(15-6-7-26-11-15)10-21-19(24)14-4-5-18(25-3)16(20)9-14/h4-9,11,17H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGWTUODUUNIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC(=C(C=C2)OC)F)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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